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Compound of Interest

Compound Name:
1-Fluoro-5-methoxy-2-methyl-4-

nitrobenzene

Cat. No.: B1320051 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹³C NMR spectral data for several substituted

nitrobenzene compounds, offering insights into the electronic environment of the carbon atoms

within these structures. While experimental ¹³C NMR data for the specific compound 1-Fluoro-
5-methoxy-2-methyl-4-nitrobenzene is not readily available in public databases, this guide

presents data for structurally related compounds to facilitate spectral interpretation and

prediction. The methodologies for acquiring such data are also detailed.

Data Presentation: A Comparative Analysis
The chemical shifts in ¹³C NMR spectroscopy are highly sensitive to the electronic effects of

substituents on the benzene ring. The following table summarizes the reported ¹³C NMR

chemical shifts for several nitrobenzene derivatives that share structural motifs with 1-Fluoro-
5-methoxy-2-methyl-4-nitrobenzene. These alternatives provide a basis for understanding

the influence of fluoro, methoxy, methyl, and nitro groups on the carbon skeleton.

Table 1: ¹³C NMR Chemical Shift Data for Selected Substituted Nitrobenzenes
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Note: Chemical shifts (δ) are reported in parts per million (ppm). Coupling constants (J) for

carbons coupled to fluorine are provided in Hertz (Hz) where available.

Experimental Protocols
The following is a generalized methodology for the acquisition of a standard proton-decoupled

¹³C NMR spectrum for a small organic molecule like 1-Fluoro-5-methoxy-2-methyl-4-
nitrobenzene.

1. Sample Preparation:

Accurately weigh 10-50 mg of the solid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean vial.

Add a small amount of Tetramethylsilane (TMS) to serve as an internal reference standard (δ

= 0.00 ppm).

Transfer the resulting solution into a standard 5 mm NMR tube.

2. Instrument Setup and Calibration:

The experiment is performed on a high-field Nuclear Magnetic Resonance (NMR)

spectrometer (e.g., 400 MHz or higher).

Insert the sample into the NMR probe and ensure it is spinning at a stable rate (typically ~20

Hz) to average out magnetic field inhomogeneities.

Lock the field frequency using the deuterium signal from the solvent.

Tune and match the ¹³C probe to the correct frequency to ensure maximum signal sensitivity.

3. Data Acquisition:
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A standard single-pulse sequence with broadband proton decoupling is typically used. This

simplifies the spectrum by collapsing all carbon-proton couplings into singlets.

Acquisition Parameters:

Spectral Width: Set to a range that encompasses all expected carbon signals (e.g., 0-220

ppm).

Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

Relaxation Delay (d1): A delay of 1-2 seconds between pulses is common for qualitative

spectra. For quantitative analysis, a much longer delay (5 times the longest T₁ relaxation

time) is necessary.

Acquisition Time: Typically 1-2 seconds.

Number of Scans (ns): Due to the low natural abundance of ¹³C (1.1%), a larger number of

scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.

4. Data Processing:

The accumulated Free Induction Decay (FID) is processed using a Fourier transform to

convert the time-domain data into the frequency-domain spectrum.

Apply phase correction to ensure all peaks are in the positive absorptive phase.

Apply baseline correction to obtain a flat baseline.

Reference the spectrum by setting the TMS signal to 0.00 ppm or by referencing the known

solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualization of Molecular Structure
The following diagram illustrates the molecular structure of 1-Fluoro-5-methoxy-2-methyl-4-
nitrobenzene, with each unique carbon atom labeled. This represents the logical framework

for assigning signals in a theoretical ¹³C NMR spectrum.
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Caption: Molecular structure of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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